molecular formula C6H11NO2 B060711 N-(3-Oxobutyl)acetamide CAS No. 190452-53-0

N-(3-Oxobutyl)acetamide

Cat. No.: B060711
CAS No.: 190452-53-0
M. Wt: 129.16 g/mol
InChI Key: QIUCDNWPFXCGGJ-UHFFFAOYSA-N
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Description

N-(3-Oxobutyl)acetamide (IUPAC name: N-(3-oxobutan-2-yl)acetamide) is a β-ketoamide derivative with the molecular formula C₆H₁₁NO₂ (CID 97923). Its structure features an acetamide group (-NHCOCH₃) attached to a 3-oxobutyl chain, characterized by a ketone at the β-position. Key structural identifiers include:

  • SMILES: CC(C(=O)C)NC(=O)C
  • InChIKey: IRVPUNRJDRXQBL-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted computationally for analytical applications .

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of stereochemically complex molecules and bioactive derivatives.

Properties

CAS No.

190452-53-0

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

N-(3-oxobutyl)acetamide

InChI

InChI=1S/C6H11NO2/c1-5(8)3-4-7-6(2)9/h3-4H2,1-2H3,(H,7,9)

InChI Key

QIUCDNWPFXCGGJ-UHFFFAOYSA-N

SMILES

CC(=O)CCNC(=O)C

Canonical SMILES

CC(=O)CCNC(=O)C

Synonyms

Acetamide, N-(3-oxobutyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Branched vs.
  • Aromatic Substitutions: Diphenyl derivatives (e.g., C₁₈H₁₉NO₂) are synthesized via Pd-catalyzed methods, enabling enantioselective applications .
  • Cyclic Amine Derivatives : N-Cyclohexylacetoacetamide demonstrates high synthetic yield (94%) under mild conditions (0°C, benzene/water), emphasizing the role of amine nucleophilicity .

Spectroscopic and Physical Properties

Table 2: Spectroscopic and Physical Data

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) NMR (¹H/¹³C, ppm) Reference
(R)-N-(4-Cyclohexyl-1-(furan-2-yl)-3-oxobutyl)acetamide 118–120 1710 (ketone), 1650 (amide) δ 2.05 (s, CH₃CO), δ 4.90 (m, NH)
N-(3-Acetyl-2-thienyl)-2-bromoacetamide N/A 1680 (amide), 1590 (C=O) δ 7.45 (thienyl H), δ 3.85 (CH₂Br)
N-(3-Oxobutyl)acetamide Not reported Predicted ~1700 (ketone) δ 2.1–2.4 (CH₂CO), δ 2.0 (CH₃CO)

Key Observations :

  • IR Signatures : Ketone and amide C=O stretches are consistent across analogues (~1700–1650 cm⁻¹), but electron-withdrawing groups (e.g., bromine in thienyl derivatives) shift absorptions lower .
  • Melting Points : Bulky substituents (e.g., cyclohexyl, furanyl) elevate melting points due to enhanced crystallinity .

Table 3: Bioactivity Comparison

Compound Name Bioactivity Mechanism/Application Reference
This compound Limited data; potential cytotoxicity Intermediate for bioactive leads
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]-acetamide FPR2 agonist (calcium mobilization) Anti-inflammatory drug candidate
N-(3,5-Difluorophenyl)acetamide derivatives Gram-positive antibacterial (MIC ≤ 1 µg/mL) Disrupt cell membrane integrity

Key Observations :

  • Structural-Activity Relationships (SAR): Aromatic Substitutions: Electron-deficient aryl groups (e.g., 3,5-difluorophenyl) enhance antimicrobial activity by improving membrane penetration . Heterocyclic Moieties: Pyridazinone-acetamide hybrids exhibit receptor-specific agonism, highlighting the role of heterocycles in target selectivity .

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